molecular formula C12H11F3N2O B3023120 3-Morpholin-4-yl-5-(trifluoromethyl)benzonitrile CAS No. 220954-14-3

3-Morpholin-4-yl-5-(trifluoromethyl)benzonitrile

Cat. No.: B3023120
CAS No.: 220954-14-3
M. Wt: 256.22 g/mol
InChI Key: IGWUKBDRQVBLQQ-UHFFFAOYSA-N
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Description

3-Morpholin-4-yl-5-(trifluoromethyl)benzonitrile is a benzonitrile compound with the molecular formula C12H11F3N2O . It has an intramolecular C—H⋯F hydrogen bond that generates an S(7) ring motif . The trifluoromethyl group is disordered over two orientations with a refined occupancy ratio of 0.549:0.451 . The morpholine ring adopts a chair conformation .


Molecular Structure Analysis

The morpholine ring in the molecule adopts a chair conformation . The benzene ring and the mean plane of the morpholine ring make a dihedral angle of 58.04° with each other . In the crystal, molecules are connected by intermolecular C—H⋯F and C—H⋯O interactions to form R 2 2(8) ring motifs .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 256.22 g/mol . More detailed physical and chemical properties such as melting point, boiling point, density, etc., are not provided in the available resources.

Scientific Research Applications

Crystal Structure Analysis

Research on the crystal structure of related compounds, such as 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile, provides insights into their molecular interactions. These studies reveal details about hydrogen bonding, molecular conformation, and crystal packing, which are crucial for understanding the compound's chemical behavior and potential for further modifications (Fun et al., 2011).

Antitumor Activity

Certain derivatives of 3-Morpholin-4-yl-5-(trifluoromethyl)benzonitrile have been synthesized and shown to possess antitumor activity. For example, compounds synthesized by condensing 4-cyanobenzoic acid with morpholino-modified indazoles demonstrated inhibition of cancer cell line proliferation, highlighting their potential as anticancer agents (Lu et al., 2018).

Synthesis Optimization

Optimization of synthetic routes for related compounds, such as (S)-3-(5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-yl)benzonitrile, is essential for developing efficient production methods. Studies focusing on the Hantzsch reaction process have improved yields and purity, facilitating the manufacture of compounds for potential therapeutic applications (Hopes et al., 2006).

Chemical Modification for Drug Design

Research into the chemical modification of this compound derivatives explores their potential as building blocks for drug design. The introduction of various functional groups and the formation of novel heterocyclic compounds expand the chemical diversity and therapeutic potential of these molecules (Collins et al., 2000).

Antimicrobial Activity

Derivatives of this compound have been evaluated for their antimicrobial properties. Synthesis and testing of novel compounds, such as benzylidene-thiazolidin-4-one derivatives, have demonstrated moderate in vitro activities against various microorganisms, indicating their potential use in developing new antimicrobial agents (Patil et al., 2011).

Safety and Hazards

Specific safety and hazard information for 3-Morpholin-4-yl-5-(trifluoromethyl)benzonitrile is not provided in the available resources. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Properties

IUPAC Name

3-morpholin-4-yl-5-(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O/c13-12(14,15)10-5-9(8-16)6-11(7-10)17-1-3-18-4-2-17/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWUKBDRQVBLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=CC(=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455511
Record name 3-morpholin-4-yl-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220954-14-3
Record name 3-morpholin-4-yl-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound is prepared using an analogous method as described in Example 1.1, utilising 3-fluoro-5-(trifluoromethyl)-benzonitrile (Lancaster Synthesis GmbH) and morpholine (Fluka, Buchs, Switzerland), with a reaction temperature of 105° C. for 14 hours.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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